REACTION_CXSMILES
|
ClS([N:5]=[C:6]=[O:7])(=O)=O.[C:8]([O:11][CH:12]=[CH:13][CH:14]=[CH2:15])(=[O:10])[CH3:9].COC>>[C:8]([O:11][CH:12]=[CH:13][CH:14]1[NH:5][C:6](=[O:7])[CH2:15]1)(=[O:10])[CH3:9].[C:8]([O:11][CH2:12][CH2:13][CH:14]1[NH:5][C:6](=[O:7])[CH2:15]1)(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
acyloxybutadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
intermediate 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In words relative to the above diagram for the preparation of 1
|
Type
|
CUSTOM
|
Details
|
of from about -30° C. to 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=CC1CC(N1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1CC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |